N-(5-Chloro-2,6-difluoro-4-pyrimidinyl)benzene-1,3-diamine
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Overview
Description
N-(5-Chloro-2,6-difluoro-4-pyrimidinyl)benzene-1,3-diamine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with chlorine and fluorine atoms, and a benzene ring substituted with two amino groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2,6-difluoro-4-pyrimidinyl)benzene-1,3-diamine typically involves the reaction of 5-chloro-2,6-difluoropyrimidine with benzene-1,3-diamine. The reaction is carried out under controlled conditions to ensure the selective substitution of the pyrimidine ring. Common reagents used in this synthesis include solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). The reaction is usually conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-2,6-difluoro-4-pyrimidinyl)benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine oxides, while substitution reactions may produce various substituted pyrimidine derivatives.
Scientific Research Applications
N-(5-Chloro-2,6-difluoro-4-pyrimidinyl)benzene-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(5-Chloro-2,6-difluoro-4-pyrimidinyl)benzene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2,4,6-trifluoropyrimidine: Another pyrimidine derivative with similar substitution patterns.
2,6-Difluoro-4-chloropyrimidine: A closely related compound with a different substitution pattern on the pyrimidine ring.
N-(2,6-Difluoropyrimidin-4-yl)benzene-1,3-diamine: A similar compound with a different halogen substitution.
Uniqueness
N-(5-Chloro-2,6-difluoro-4-pyrimidinyl)benzene-1,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine and fluorine atoms on the pyrimidine ring, along with the amino groups on the benzene ring, makes it a valuable compound for various research applications.
Properties
CAS No. |
79817-71-3 |
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Molecular Formula |
C10H7ClF2N4 |
Molecular Weight |
256.64 g/mol |
IUPAC Name |
3-N-(5-chloro-2,6-difluoropyrimidin-4-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C10H7ClF2N4/c11-7-8(12)16-10(13)17-9(7)15-6-3-1-2-5(14)4-6/h1-4H,14H2,(H,15,16,17) |
InChI Key |
XLRVZZPXDZWHEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C(C(=NC(=N2)F)F)Cl)N |
Origin of Product |
United States |
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